Cas no 1554658-94-4 (2-(oxan-3-yloxy)ethan-1-amine)

2-(oxan-3-yloxy)ethan-1-amine is a versatile organic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals. It features a unique oxan-3-yloxy group that enhances its reactivity and stability. This compound offers high purity, excellent solubility in organic solvents, and compatibility with various synthetic methods, making it a valuable intermediate in the development of novel compounds.
2-(oxan-3-yloxy)ethan-1-amine structure
2-(oxan-3-yloxy)ethan-1-amine structure
Product Name:2-(oxan-3-yloxy)ethan-1-amine
CAS No:1554658-94-4
MF:C7H15NO2
MW:145.199502229691
CID:5823017
PubChem ID:84038588
Update Time:2025-06-18

2-(oxan-3-yloxy)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(oxan-3-yloxy)ethan-1-amine
    • 1554658-94-4
    • EN300-1836680
    • Inchi: 1S/C7H15NO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6,8H2
    • InChI Key: RTNJFDJJJOKKAP-UHFFFAOYSA-N
    • SMILES: O1CCCC(C1)OCCN

Computed Properties

  • Exact Mass: 145.110278721g/mol
  • Monoisotopic Mass: 145.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 87.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 44.5Ų

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Additional information on 2-(oxan-3-yloxy)ethan-1-amine

Introduction to 2-(oxan-3-yloxy)ethan-1-amine (CAS No. 1554658-94-4)

2-(oxan-3-yloxy)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1554658-94-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative features a unique structural framework comprising an ether linkage connected to an amine functional group, making it a versatile intermediate in the development of novel therapeutic agents. The compound's molecular structure, characterized by a glycol ether backbone and an amine substituent, positions it as a valuable building block for medicinal chemists exploring innovative drug design strategies.

The chemical properties of 2-(oxan-3-yloxy)ethan-1-amine are influenced by its dual functionality, which allows for diverse chemical transformations. The presence of both the ether oxygen and the primary amine group enables reactions such as nucleophilic substitution, condensation, and coupling, facilitating the synthesis of more complex molecules. These attributes make it particularly useful in constructing pharmacophores that target specific biological pathways. Recent advancements in synthetic methodologies have further enhanced the accessibility and utility of this compound in drug discovery pipelines.

In the context of modern pharmaceutical research, 2-(oxan-3-yloxy)ethan-1-amine has garnered attention for its potential applications in the development of bioactive molecules. Its structural motif is reminiscent of natural products and has been explored in the synthesis of analogs with enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their interactions with enzymes and receptors involved in metabolic disorders, inflammation, and neurodegenerative diseases. The ability to modify its core structure while retaining key functional groups allows researchers to fine-tune properties such as solubility, bioavailability, and metabolic stability.

Recent studies have highlighted the role of 2-(oxan-3-yloxy)ethan-1-amine as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology research. By incorporating this scaffold into molecular libraries, scientists have identified novel compounds with promising anticancer activity. The ether linkage provides a stable framework that can be further functionalized to optimize binding affinity to protein targets. Additionally, the amine group serves as a handle for further derivatization, enabling the creation of prodrugs or conjugates that enhance delivery systems.

The synthetic pathways for 2-(oxan-3-yloxy)ethan-1-amine have been refined through continuous innovation in organic chemistry techniques. Modern approaches often employ catalytic methods to improve efficiency and reduce environmental impact. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated oxidation, have been particularly effective in constructing the desired framework. These methods not only streamline production but also minimize waste, aligning with green chemistry principles that are increasingly important in industrial applications.

The pharmacological significance of 2-(oxan-3-yloxy)ethan-1-amine extends beyond its role as an intermediate. Functional groups within its structure can be tailored to modulate interactions with biological systems. For example, modifications at the amine terminus can influence receptor binding affinity or enzyme inhibition kinetics. Furthermore, derivatization strategies have been employed to enhance cell permeability or reduce immunogenicity, addressing key challenges in drug development. Such flexibility underscores its importance as a versatile tool in medicinal chemistry.

In conclusion, 2-(oxan-3-yloxy)ethan-1-amine (CAS No. 1554658-94-4) represents a cornerstone compound in contemporary pharmaceutical innovation. Its unique structural features and reactivity profile make it indispensable for synthesizing complex bioactive molecules targeting diverse therapeutic areas. As research progresses, 2-(oxan-3-yloxy)ethan-1-amine will continue to play a pivotal role in advancing drug discovery efforts toward more effective and targeted treatments for human diseases.

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